7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine
Description
Properties
IUPAC Name |
5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N6/c4-2-7-8-3-5-1-6-9(2)3/h1H,(H2,4,7)(H,5,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQHIBMRAFXEGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NN=C(N2N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine typically involves the reaction of 3-amino-1,2,4-triazole with 3,4-diamino-1,2,4-triazole through a shared C–N bond . This process can be carried out under various conditions, including the use of energetic acids for nitration reactions . The nitration product, 7-nitroimino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole, can be synthesized using 100% nitric acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of multiple nitrogen atoms in the fused triazole rings, which can participate in different chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include nitric acid for nitration, hydrazine for reduction, and various alkylating agents for substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products: The major products formed from the reactions of this compound include nitrated derivatives, reduced amines, and substituted triazoles .
Scientific Research Applications
Energetic Materials
One of the primary applications of 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine is in the development of energetic materials . Research indicates that derivatives of this compound can be synthesized to create high-performance energetic salts. For instance:
- Thermal Stability : Compounds derived from this compound exhibit excellent thermal stability and high decomposition temperatures (e.g., 201 °C) .
- Detonation Performance : The energetic salts formed from this compound demonstrate superior detonation performance metrics compared to traditional explosives like RDX. For example, one derivative showed a detonation velocity of 9077 m/s and a pressure of 34.4 GPa .
Medicinal Chemistry
In medicinal chemistry, compounds related to this compound are being explored for their potential therapeutic effects:
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties. For instance, studies have indicated that certain triazole compounds exhibit activity against various bacterial strains .
- Non-toxic Alternatives : Research has highlighted the potential of triazole derivatives as non-toxic alternatives in drug formulations. The incorporation of the triazolo motif into ionic materials has been shown to enhance their biocompatibility .
Material Science
The compound's properties also lend themselves to applications in material science:
- Polymeric Materials : The incorporation of nitrogen-rich triazole structures into polymers can enhance their mechanical properties and thermal resistance.
- Nanomaterials : Research is ongoing into the use of triazole derivatives in the synthesis of nanomaterials with specific electronic or optical properties.
Case Study 1: Energetic Salts Development
A study focused on synthesizing various energetic salts from this compound demonstrated that these salts not only possess high energy densities but also exhibit lower sensitivity to impact and friction compared to conventional explosives. This makes them safer for handling while maintaining effective performance in explosive applications .
Case Study 2: Antimicrobial Properties
In a series of experiments evaluating the antimicrobial efficacy of triazole derivatives against Gram-positive and Gram-negative bacteria, certain compounds derived from this compound showed significant inhibition zones compared to control groups. This suggests a potential pathway for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine involves its interaction with various molecular targets and pathways. The compound’s fused triazole rings enable it to form hydrogen bonds and dipole interactions with biological receptors, making it an effective pharmacophore . These interactions can inhibit enzyme activity, disrupt microbial cell walls, and modulate other biological processes .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key analogues include derivatives with fused heterocycles or substituted aromatic groups. Selected examples and their properties are summarized below:
Key Observations :
- Aromatic Substituents : Pyridinyl derivatives (e.g., 11b) exhibit higher melting points than phenyl analogues (11a), likely due to enhanced hydrogen bonding or π-stacking .
- Functional Groups: Nitro-substituted TT shows superior thermal stability (242°C decomposition) compared to amino-substituted FT (228°C), highlighting the role of electron-withdrawing groups in stability .
- Energetic Salts: Computational studies reveal that pairing the triazolotriazole cation with anions like nitrate (NO₃⁻) or dinitramide (N(NO₂)₂⁻) enhances detonation velocity (8.95–9.12 km/s) and pressure (33.2–37.8 GPa) .
Performance in Energetic Materials
- Density and Stability : TT’s compact structure (1.83 g/cm³) outperforms FT (1.78 g/cm³) in density, critical for explosive yield .
- Sensitivity : FT’s lower mechanical sensitivity (>40 J impact energy) makes it safer for handling, whereas TT’s higher sensitivity aligns with its superior detonation performance .
- Computational Insights : Cation-anion interactions in salts (e.g., TATOT-dinitramide) optimize oxygen balance and heat of formation (+400 kJ/mol), critical for energy release .
Biological Activity
7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine is a nitrogen-rich heterocyclic compound known for its diverse biological activities. As a member of the triazole family, it has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.
- Molecular Formula : C₃H₅N₇
- Molecular Weight : 139.12 g/mol
- InChI Key : IISWXPGLZCYBKQ-UHFFFAOYSA-N
Antimicrobial Activity
Research indicates that triazoles exhibit significant antimicrobial properties. In particular, derivatives of this compound have shown effectiveness against various bacterial strains. A study highlighted that certain substituted triazoles demonstrated moderate to high activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis .
| Compound | Activity Against | IC₅₀ (μM) |
|---|---|---|
| 7H-Triazole Derivative A | S. aureus | 12.5 |
| 7H-Triazole Derivative B | E. faecalis | 15.0 |
Anticancer Activity
The anticancer potential of this compound has been documented in various studies. Notably, compounds derived from this structure have been tested against several cancer cell lines. For instance, one study reported that a derivative exhibited an IC₅₀ of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells .
| Cancer Cell Line | Compound | IC₅₀ (μM) |
|---|---|---|
| HCT-116 | Triazole C | 6.2 |
| T47D | Triazole D | 27.3 |
Other Biological Activities
Beyond antimicrobial and anticancer effects, triazole derivatives are also noted for their anti-inflammatory and antioxidant properties. These activities contribute to their potential as therapeutic agents in treating various diseases.
Case Studies
- Antimicrobial Study : A series of triazole derivatives were synthesized and screened for antimicrobial activity against a panel of bacteria. The results indicated that modifications to the triazole ring significantly enhanced antimicrobial potency .
- Anticancer Research : In a comparative study of several triazole derivatives against human cancer cell lines (MCF-7 and Bel-7402), researchers found that specific substitutions on the triazole ring improved cytotoxicity significantly .
Q & A
Q. What are the optimized synthetic routes for 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. A general protocol includes:
Heterocycle Formation : Reacting hydrazine derivatives (e.g., N1-aryl/benzyl-3-hydrazinopyrazin-2-one) with carboxylic acids using carbonyldiimidazole (CDI) as a coupling agent in anhydrous DMFA at 100°C for 1 hour .
Cyclization : Refluxing the intermediate with substituted phenacyl chlorides or thiols in acetic acid to form the triazole-thiadiazole fused core .
Purification : Recrystallization from DMFA/i-propanol mixtures improves purity (>95% by HPLC) .
Key Variables :
- Solvent Choice : DMFA enhances solubility but requires strict anhydrous conditions to avoid side reactions.
- Reaction Time : Extended reflux (24 hours) is critical for complete cyclization but may degrade thermally sensitive substituents .
Q. How can structural ambiguities in 7H-triazolotriazole derivatives be resolved using spectroscopic techniques?
Methodological Answer:
- 1H/13C NMR : The amine proton (-NH2) resonates at δ 5.8–6.2 ppm (broad singlet), while triazole protons appear as singlets at δ 8.1–8.5 ppm. Substituent effects (e.g., electron-withdrawing groups) downfield-shift adjacent protons .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions ([M+H]+) with <2 ppm error. Fragmentation patterns (e.g., loss of -NH2 or aryl groups) validate the fused ring system .
- X-ray Crystallography : Resolves positional isomerism (e.g., triazolo[4,3-b] vs. [3,4-b] isomers) via bond-length analysis (C-N bonds: 1.31–1.35 Å) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents impact the compound’s biological activity?
Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:
- Electron-Donating Groups (EDGs) : Alkyl/benzyl substituents at the 7-position enhance antimicrobial activity (e.g., MIC = 2–4 µg/mL against S. aureus) by increasing membrane permeability .
- Electron-Withdrawing Groups (EWGs) : Nitro or fluorine at the 3-position improves anticonvulsant potency (ED50 = 15–25 mg/kg in murine models) via enhanced H-bonding with GABA receptors .
Contradictions : - Fluorine vs. Chlorine : Fluorinated analogs show higher solubility but reduced metabolic stability (t1/2 = 2h vs. 4h for chlorinated derivatives) .
Q. How can contradictory results in biological assays (e.g., IC50 variability) be systematically addressed?
Methodological Answer: Discrepancies arise from:
Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation time (24h vs. 48h) alter IC50 values by 2–3 orders of magnitude. Standardize protocols using CLSI guidelines .
Compound Stability : Degradation in DMSO stock solutions (e.g., 10% after 1 week at -20°C) inflates IC50. Use fresh solutions and quantify purity via LC-MS before assays .
Off-Target Effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify confounding interactions (e.g., EGFR inhibition at >10 µM) .
Q. What computational strategies predict binding modes of 7H-triazolotriazole derivatives with target proteins?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with AMBER force fields. The triazole core forms π-π stacking with Phe residues (e.g., Phe200 in CYP51), while the amine group hydrogen-bonds to Asp89 .
- MD Simulations (NAMD/GROMACS) : Simulate 100 ns trajectories to assess stability. RMSD <2 Å indicates stable binding; higher fluctuations (>3 Å) suggest weak affinity .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., -CF3 vs. -CH3: ΔΔG = -1.2 kcal/mol favors CF3) .
Q. How should waste containing 7H-triazolotriazole derivatives be handled to comply with environmental regulations?
Methodological Answer:
- Waste Segregation : Separate aqueous (neutralize with 10% NaOH) and organic (DMFA/i-propanol) streams to prevent exothermic reactions .
- Detoxification : Treat with Fenton’s reagent (Fe²+/H2O2) to oxidize amine groups, reducing toxicity (LC50 for D. magna increases from 0.1 mg/L to 10 mg/L) .
- Documentation : Follow CRDC 2020 guidelines (RDF2050103) for disposal records, including mass balance and treatment efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
